N-(3-acetylphenyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-(3-Acetylphenyl)-1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carboxamide: is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction using sulfonyl chloride and a base.
Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the piperidine derivative with the acetylphenyl and chlorophenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-acetylphenyl)-1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Acetylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide
- 3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide
Uniqueness
N-(3-acetylphenyl)-1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H23ClN2O4S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1-[(4-chlorophenyl)methylsulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H23ClN2O4S/c1-15(25)17-4-2-6-20(12-17)23-21(26)18-5-3-11-24(13-18)29(27,28)14-16-7-9-19(22)10-8-16/h2,4,6-10,12,18H,3,5,11,13-14H2,1H3,(H,23,26) |
InChI Key |
HSWOYSUIOZEBKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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